molecular formula C8H6FNOS B13909992 8-fluoro-4H-1,4-benzothiazin-3-one

8-fluoro-4H-1,4-benzothiazin-3-one

Cat. No.: B13909992
M. Wt: 183.20 g/mol
InChI Key: BGMFYGDNRGYRGS-UHFFFAOYSA-N
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Description

8-fluoro-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a thiazinone ring structure. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4H-1,4-benzothiazin-3-one typically involves the use of anthranilic acid derivatives as starting materials. One common method involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of thiourea derivatives and their subsequent cyclization under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-fluoro-4H-1,4-benzothiazin-3-one involves its interaction with biological targets through hydrogen bonding and π–π interactions. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various therapeutic effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-4H-1,4-benzothiazin-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

8-fluoro-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H6FNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)

InChI Key

BGMFYGDNRGYRGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C(=CC=C2)F

Origin of Product

United States

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